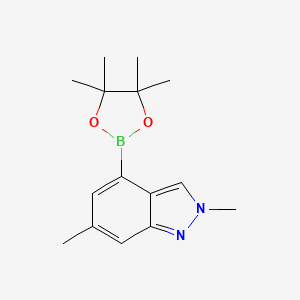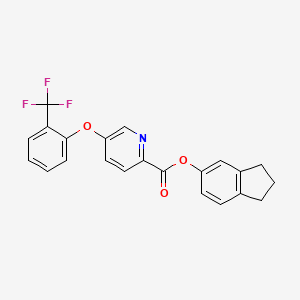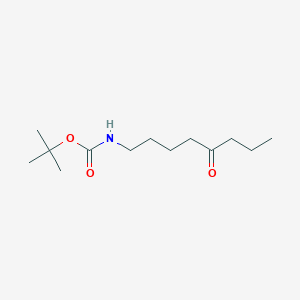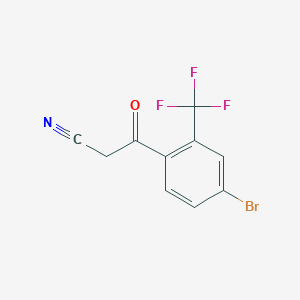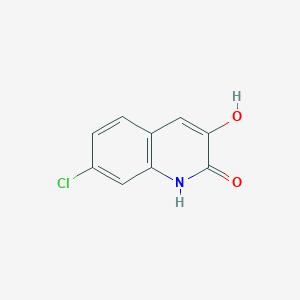
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate is a complex organic compound with significant biochemical and pharmacological properties It is characterized by a purine base linked to a ribose sugar, which is further phosphorylated
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment of the Ribose Sugar: The ribose sugar is attached to the purine base via a glycosidic bond, often using a Lewis acid catalyst.
Phosphorylation: The final step involves the phosphorylation of the ribose sugar, which can be achieved using phosphoryl chloride or other phosphorylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
化学反应分析
Types of Reactions
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the ribose sugar.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.
科学研究应用
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
作用机制
The mechanism of action of Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in nucleotide metabolism and signaling.
Pathways: It can modulate pathways related to DNA replication, repair, and transcription, thereby influencing cellular functions.
相似化合物的比较
Similar Compounds
Adenosine Triphosphate (ATP): Similar in structure but with three phosphate groups.
Guanosine Monophosphate (GMP): Contains a guanine base instead of the purine base in the compound.
Cytidine Monophosphate (CMP): Contains a cytosine base.
Uniqueness
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate is unique due to its specific purine base and the presence of the 3-methylbut-3-en-1-yl group, which imparts distinct biochemical properties and potential therapeutic applications.
属性
分子式 |
C15H20N5Na2O7P |
|---|---|
分子量 |
459.30 g/mol |
IUPAC 名称 |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(3-methylbut-3-enylamino)purin-9-yl]oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C15H22N5O7P.2Na/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(22)11(21)9(27-15)5-26-28(23,24)25;;/h6-7,9,11-12,15,21-22H,1,3-5H2,2H3,(H,16,17,18)(H2,23,24,25);;/q;2*+1/p-2/t9-,11-,12-,15-;;/m1../s1 |
InChI 键 |
VAQIKJXIMBVMAK-DEHVKTTJSA-L |
手性 SMILES |
CC(=C)CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
规范 SMILES |
CC(=C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Methylthio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12861940.png)
![3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12861953.png)
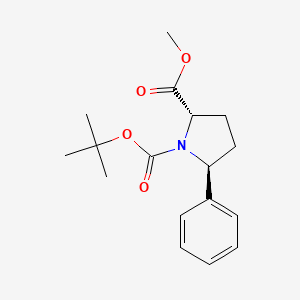

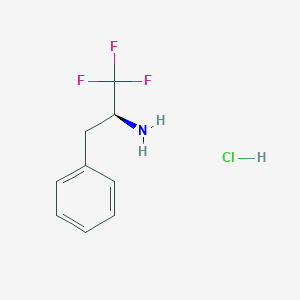
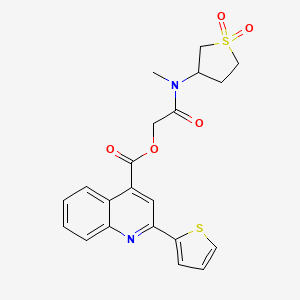
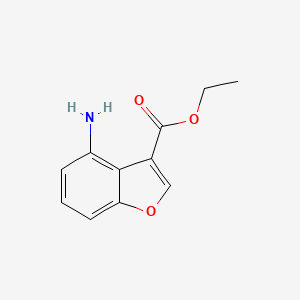
![2-(Difluoromethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861971.png)
